4-Bromo-1H-pyrazol-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromopyrazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c4-3-1-6-7(5)2-3/h1-2H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUULXGYOJOXCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557906 | |
| Record name | 4-Bromo-1H-pyrazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122481-11-2 | |
| Record name | 4-Bromo-1H-pyrazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 4 Bromo 1h Pyrazol 1 Amine
Nucleophilic Substitution Reactions at the 4-Bromo Position
The bromine atom at the C4 position of the pyrazole (B372694) ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the pyrazole ring. This reactivity allows for the introduction of a variety of functional groups at this position.
Common nucleophilic substitution reactions include:
Amination: Reaction with various amines in the presence of a base like potassium carbonate in a solvent such as DMF can lead to the formation of 4-amino derivatives.
Thiolation: Treatment with thiols or sodium hydrosulfide (B80085) in a suitable solvent like ethanol (B145695) results in the formation of 4-thioether or 4-sulfhydryl derivatives. vulcanchem.com These products can be sensitive to air.
Alkoxylation: Reaction with alkoxides can introduce alkoxy groups at the C4 position.
These substitution reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction rates can be influenced by steric hindrance from substituents on the pyrazole ring.
Functionalization Reactions Involving the Pyrazole Amine Moiety
The primary amine group at the N1 position of the pyrazole ring is a key site for functionalization. This exocyclic amine exhibits typical reactivity of a primary amine, allowing for a variety of derivatization strategies.
Key functionalization reactions include:
Acylation: The amine group can be readily acylated using acylating agents like acetyl chloride in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) to form the corresponding amides. This reaction is often used to protect the amine group during multi-step syntheses.
Schiff Base Formation: Condensation with aldehydes or ketones, for instance, benzaldehyde (B42025) in ethanol, leads to the formation of N-benzylidene derivatives or other Schiff bases.
Alkylation: The amine can undergo alkylation, although selective functionalization might be necessary if other reactive sites are present. acs.org
The reactivity of the amine can be modulated by the electronic properties of the pyrazole ring and any substituents present.
Condensation and Cyclization Reactions to Form Fused Heterocyclic Systems
The bifunctional nature of 4-Bromo-1H-pyrazol-1-amine, possessing both a nucleophilic amine and a reactive pyrazole ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve condensation followed by intramolecular cyclization.
A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This can be achieved by reacting aminopyrazoles with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or their equivalents. thieme-connect.comresearchgate.netnih.gov The reaction typically proceeds through an initial Michael-type addition of the exocyclic amine to the electrophilic partner, followed by an intramolecular cyclization and dehydration to afford the fused ring system. nih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on both reactants. thieme-connect.com The use of catalysts like KHSO4 under ultrasound irradiation in aqueous ethanol has been reported to be an efficient and environmentally friendly method for this transformation. bme.hu
| Reactant | Product | Reaction Conditions | Reference |
| 1,3-Diketones | Pyrazolo[1,5-a]pyrimidines | Acetic acid, reflux | researchgate.net |
| α,β-Unsaturated Ketones | Pyrazolo[1,5-a]pyrimidines | Catalyst-free, ambient conditions | thieme-connect.com |
| Acetylenic Esters | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | KHSO4, aqueous ethanol, ultrasound | bme.hu |
Cross-Coupling Reactions for C-C and C-N Bond Formation
The bromine atom at the C4 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are powerful tools for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the bromopyrazole with boronic acids or their esters in the presence of a palladium catalyst and a base. encyclopedia.pubnih.gov This method is widely used to introduce aryl or heteroaryl substituents at the C4 position, creating biaryl systems that are common scaffolds in pharmaceuticals. nih.gov
Buchwald-Hartwig Amination: This is a key method for forming C-N bonds. It involves the palladium-catalyzed reaction of the bromopyrazole with amines. researchgate.net This reaction is particularly useful for synthesizing N-aryl or N-alkyl-4-aminopyrazoles. The choice of ligand for the palladium catalyst is crucial for the success of this reaction. researchgate.net
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the bromopyrazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This introduces an alkynyl substituent at the C4 position. mdpi.com
Heck and Stille Couplings: These are other important palladium-catalyzed reactions for C-C bond formation, utilizing alkenes and organostannanes as coupling partners, respectively. jmcs.org.mx
| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System | Reference |
| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd(PPh₃)₄, K₃PO₄ | nih.gov |
| Buchwald-Hartwig | Amine | C-N | Pd(dba)₂, ligand | researchgate.net |
| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu co-catalyst | mdpi.com |
| Heck | Alkene | C-C | Pd catalyst | jmcs.org.mx |
| Stille | Organostannane | C-C | Pd catalyst | jmcs.org.mx |
Strategies for Modifying the Pyrazole Ring and Substituents
Beyond the primary reactive sites, the pyrazole ring itself and its substituents can be further modified to create a diverse range of derivatives.
Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, typically at the C5 position, especially if the C4 position is already substituted.
Modification of Existing Substituents: Functional groups introduced onto the pyrazole ring can be further transformed. For example, a nitro group can be reduced to an amine, which can then undergo a variety of subsequent reactions. smolecule.com An amino group can be converted to other functionalities via diazotization followed by substitution. acs.org
Ring Transformation: In some cases, the pyrazole ring itself can undergo rearrangement. For instance, 1-aminopyrazoles have been shown to rearrange to 5-aminopyrazoles under acidic conditions, such as in aqueous hydrobromic acid, through a ring-opening and ring-closure mechanism. rsc.org
The electronic nature of the substituents on the pyrazole ring plays a significant role in its reactivity and the regioselectivity of these modification reactions. encyclopedia.pubnih.gov Electron-donating groups tend to increase the acidity of the pyrrole-like NH group, while electron-withdrawing groups can influence the basicity of the pyrazole ring. nih.gov
Advanced Spectroscopic and Structural Characterization of 4 Bromo 1h Pyrazol 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Bromo-1H-pyrazol-1-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms within a molecule.
¹H NMR spectroscopy is instrumental in identifying the number and connectivity of hydrogen atoms. For instance, in pyrazole (B372694) derivatives, the protons on the pyrazole ring and any substituents exhibit characteristic chemical shifts and coupling constants. In the ¹H NMR spectrum of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine, the signals for the CH₂ and NH₂ groups of the propan-1-amine chain appear at distinct chemical shifts, typically between δ 1.16–4.16 ppm. Similarly, for 4-bromo-1-hexyl-1H-pyrazol-3-amine, the hexyl chain protons are observed as multiplet signals in the δ 0.8–1.5 ppm range, while the pyrazole proton resonates around δ 6.5–7.5 ppm. The chemical shifts of benzene (B151609) and pyrazole hydrogens in more complex derivatives can confirm the absence of certain intermolecular interactions, such as planar stacking, in solution. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment. For example, the carbon atom attached to the bromine in 4-bromo-1-hexyl-1H-pyrazol-3-amine (C-Br) shows a characteristic signal at approximately δ 145.3 ppm. Halogenation at the C4 position of the pyrazole ring significantly influences the chemical shift of this carbon, with values changing from a range of 106.9–108.0 ppm to 110.8–111.6 ppm for chlorination and 95.8–96.6 ppm for bromination. mdpi.com
¹⁵N NMR spectroscopy offers direct insight into the nitrogen atoms of the pyrazole ring and the amine group, although it is less commonly reported due to lower natural abundance and sensitivity. bezmialem.edu.tr The chemical shifts of nitrogen atoms are highly sensitive to their hybridization state and involvement in hydrogen bonding. researchgate.netnih.gov This technique can be particularly useful in studying tautomerism and the coordination of these compounds with metal ions. researchgate.netresearchgate.net Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often employed to establish correlations between different nuclei and unambiguously assign all signals, providing a complete picture of the molecular structure. bezmialem.edu.tr
Interactive Table: Representative NMR Data for Pyrazole Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Reference |
| 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine | ¹H | 1.16-4.16 | m | CH₂, NH₂ | |
| 4-bromo-1-hexyl-1H-pyrazol-3-amine | ¹H | 0.8-1.5 | m | Hexyl chain | |
| ¹H | 6.5-7.5 | s | Pyrazole-H | ||
| ¹³C | 145.3 | - | C-Br | ||
| 1,3,5-tris(1-phenyl-4-bromo-1H-pyrazol-5-yl)benzene | ¹³C | 95.8-96.6 | - | C4-Br | mdpi.com |
| 3,5-dimethylpyrazole | ¹H | 2.21 | s | Methyl groups | researchgate.net |
| ¹H | 5.76 | s | H-4 | researchgate.net |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. orientjchem.org For this compound and its derivatives, IR spectroscopy provides characteristic vibrational frequencies for key bonds.
The presence of the amine (NH₂) group is typically confirmed by N-H stretching vibrations. For example, in some pyrazole derivatives, these stretches appear as sharp or broad bands in the region of 3344-3228 cm⁻¹. orientjchem.org The successful deprotection of a carbamate-protected amine can be confirmed by the appearance of an N-H stretch around 3350 cm⁻¹.
The pyrazole ring itself exhibits characteristic C=C and C=N stretching vibrations, which are often observed in the 1600-1500 cm⁻¹ region. nih.gov The C-Br stretching vibration, indicative of the bromine substituent, is typically found at lower frequencies, around 500-600 cm⁻¹, though it can sometimes be difficult to assign definitively.
In derivatives containing other functional groups, such as sulfonamides, the characteristic asymmetric and symmetric stretching vibrations of the SO₂ group are prominent in the ranges of 1334–1330 cm⁻¹ and 1163–1162 cm⁻¹, respectively. nih.gov The absence of strong absorption bands for groups like SO₂ (1164–1315 cm⁻¹) or C=O (around 1670 cm⁻¹) can be used to confirm their absence in the target molecule.
Interactive Table: Characteristic IR Absorption Frequencies for Pyrazole Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| Amine (N-H) | Stretch | 3350-3228 | orientjchem.org |
| Pyrazole Ring (C=C/C=N) | Stretch | 1600-1500 | nih.gov |
| Sulfonamide (SO₂) | Asymmetric Stretch | 1334-1330 | nih.gov |
| Sulfonamide (SO₂) | Symmetric Stretch | 1163-1162 | nih.gov |
| Carbonyl (C=O) | Stretch | ~1670 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound and its derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity. miamioh.edu This isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.
The fragmentation of these compounds under electron impact ionization often involves the cleavage of bonds adjacent to the pyrazole ring and the amine group. libretexts.org For primary amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The loss of the bromine atom is also a common fragmentation event. miamioh.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy.
Elemental Analysis (CHNS)
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This technique is crucial for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement, typically within ±0.4%, provides strong evidence for the purity and identity of the compound. This method is often used in conjunction with spectroscopic techniques to provide a complete characterization of the molecule. acgpubs.org
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Hydrogen bonding plays a pivotal role in the supramolecular assembly of pyrazole derivatives. semanticscholar.orgnih.gov The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the second nitrogen atom). researchgate.net This allows for the formation of various hydrogen-bonded motifs, such as dimers, trimers, tetramers, and polymeric chains (catemers). researchgate.netnih.gov
In the crystal structures of pyrazole derivatives, N-H···N hydrogen bonds between pyrazole rings are common. semanticscholar.org The N···N distances in such bonds typically fall within the range of a strong hydrogen bond. semanticscholar.org Additionally, the amine group in this compound can participate in hydrogen bonding, acting as a donor. In the presence of other functional groups or solvent molecules, a variety of hydrogen bonding networks can be observed, including N-H···O and C-H···O interactions. nih.gov These networks can link molecules into one-, two-, or even three-dimensional arrays. irb.hr
The study of these supramolecular assemblies is crucial for crystal engineering, where the goal is to design molecules that self-assemble into predictable and functional solid-state architectures. mdpi.combohrium.com Understanding how small changes in molecular structure affect the crystal packing can aid in the design of new materials with desired properties. mdpi.com
Interactive Table: Common Intermolecular Interactions in Pyrazole Derivatives
| Interaction Type | Description | Typical Distance/Geometry | Reference |
| N-H···N Hydrogen Bond | Between pyrazole rings | N···N distance: ~2.8-2.9 Å | semanticscholar.org |
| N-H···O Hydrogen Bond | Between N-H donor and oxygen acceptor | - | nih.gov |
| C-H···π Interaction | Between a C-H bond and an aromatic ring | - | rsc.orgiucr.org |
| π-π Stacking | Between aromatic/pyrazole rings | - | semanticscholar.org |
Tautomerism Studies in Halogenated Pyrazoles
Tautomerism is a fundamental characteristic of many heterocyclic compounds, including pyrazoles. For N-unsubstituted pyrazoles, the phenomenon of annular prototropic tautomerism is of particular significance. nih.gov This process involves the migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring (N1 and N2). In symmetrically substituted pyrazoles, this exchange results in identical molecules. However, in unsymmetrically substituted pyrazoles, such as those bearing different substituents at the 3- and 5-positions, this equilibrium leads to the formation of distinct tautomeric isomers. researchgate.net The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of the substituents, the solvent, and intermolecular interactions like hydrogen bonding. nih.govnih.gov
Detailed research into halogenated pyrazoles has provided significant insights into the structural preferences and the factors governing their tautomeric equilibrium. Studies combining spectroscopic techniques, X-ray crystallography, and computational methods have been crucial in elucidating the dominant tautomeric forms both in solution and in the solid state. researchgate.net
Research Findings:
A comprehensive study on a series of 4-bromo-1H-pyrazoles with an additional substituent at the 3(5)-position revealed a clear preference for one tautomer. researchgate.net Using multinuclear magnetic resonance spectroscopy, researchers determined that when a bromine atom is present at position 3(5) in a 4-brominated pyrazole, the 3-bromo tautomer is the major form present in solution. researchgate.net This finding was corroborated by X-ray crystallography on 3,4-dibromo-5-phenyl-1H-pyrazole, which confirmed that the 3-bromo tautomer is also the one present in the solid state. researchgate.net
Density Functional Theory (DFT) calculations have been instrumental in explaining these experimental observations. Theoretical models not only justify the energetic preference for 3-bromo tautomers over their 5-bromo counterparts but also provide calculated NMR chemical shifts that align well with experimental data. researchgate.net Furthermore, computational studies on pyrazole tautomerism have shown that water molecules can lower the energy barrier for the 1,2-proton transfer by forming stabilizing hydrogen bonds. nih.gov
Spectroscopic analysis is a cornerstone for identifying and characterizing tautomers. In the case of 4-halogenated-1H-pyrazoles, both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct signatures. mdpi.com
Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum is particularly sensitive to the molecular environment and hydrogen bonding. In the solid state, 4-bromo-1H-pyrazole is known to form trimeric motifs through hydrogen bonding. mdpi.comresearchgate.net This aggregation influences the N-H stretching vibrations, which appear at lower frequencies compared to the theoretical values for monomers due to the H-bonding interactions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ring protons and carbons can provide definitive evidence for the predominant tautomer. For instance, detailed 1H, 13C, and 15N NMR analyses of halogenated pyrazolones have been used to unequivocally establish the dominance of the 1H-pyrazol-3-ol tautomer in various solvents. nih.gov DFT calculations of 1H NMR spectra for 4-halogenated pyrazoles show that the chemical shift of the N-H proton moves downfield as the electronegativity of the halogen substituent decreases (from F to I). mdpi.com
The following tables present representative spectroscopic data from studies on halogenated pyrazoles, illustrating the detailed characterization that underpins our understanding of their tautomeric behavior.
Table 1: Spectroscopic Data for 4-Chloro-1-phenyl-1H-pyrazol-3-ol This table provides an example of the detailed NMR data used to characterize the tautomeric form of a halogenated pyrazole derivative in different solvents. The data confirms the predominance of the pyrazol-3-ol form. nih.gov
| Nucleus | Solvent | Chemical Shifts (δ ppm) |
| ¹H NMR | CDCl₃ | 11.30 (br s, 1H, OH), 7.72 (s, 1H, pyrazole H-5), 7.47 (m, 4H, Ph H-2,3,5,6), 7.30 (m, 1H, Ph H-4) |
| ¹H NMR | DMSO-d₆ | 11.02 (s, 1H, OH), 8.52 (s, 1H, pyrazole H-5), 7.66 (m, 2H, Ph H-2,6), 7.43 (m, 2H, Ph H-3,5), 7.20 (m, 1H, Ph H-4) |
| ¹³C NMR | CDCl₃ | 159.2 (pyrazole C-3), 139.0 (Ph C-1), 129.8 (Ph C-3,5), 126.8 (pyrazole C-5), 126.6 (Ph C-4), 118.7 (Ph C-2,6), 98.2 (pyrazole C-4) |
| ¹⁵N NMR | CDCl₃ | 187.6 (pyrazole N-1), 246.5 (pyrazole N-2) |
Table 2: Experimental and Calculated Spectroscopic Values for 4-Halogenated Pyrazoles This table compares the experimental solid-state IR N-H stretching frequencies and DFT-calculated ¹H NMR chemical shifts for the N-H proton in a series of 4-halogenated-1H-pyrazoles. mdpi.com
| Compound | Halogen Substituent (X) | Experimental N-H Stretch (cm⁻¹) | Calculated ¹H NMR (δ ppm) |
| 4-Fluoropyrazole | F | 3288 | 9.47 |
| 4-Chloropyrazole | Cl | 3284 | 9.78 |
| 4-Bromopyrazole | Br | 3255 | 9.88 |
| 4-Iodopyrazole | I | 3235 | 10.00 |
Computational and Theoretical Chemistry Studies on 4 Bromo 1h Pyrazol 1 Amine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p), cc-pVDZ), are employed to optimize molecular structures and determine the most stable conformations. nih.govtandfonline.com These calculations provide precise bond lengths, bond angles, and dihedral angles, which are often in excellent agreement with experimental data from X-ray crystallography. nih.govresearchgate.net
The optimization process aims to find the minimum energy structure of the molecule, which corresponds to its most stable geometric arrangement. nih.gov For instance, in related pyrazole systems, DFT has been used to confirm the planarity or distortion of the pyrazole ring as influenced by its substituents. nih.gov The electronic structure, including the distribution of electron density, can also be mapped, providing insights into the molecule's polarity and reactive sites. tandfonline.com
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic properties, NBO analysis. tandfonline.com |
| B3LYP | cc-pVDZ | Structural geometry optimization, frequency calculations. nih.gov |
| PBE | 3ζ | Calculation of NMR chemical shifts. acs.org |
| M06-2X | TZVP | Geometry optimization and NMR chemical shift prediction. acs.org |
Quantum Chemical Predictions of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)
Quantum chemical methods are instrumental in predicting spectroscopic parameters, with the Gauge-Independent Atomic Orbital (GIAO) method being a prominent technique for calculating NMR chemical shifts. tandfonline.commodgraph.co.uk This approach computes the nuclear magnetic shielding tensors, from which the isotropic chemical shifts (δ) can be derived. modgraph.co.uk DFT calculations, combined with the GIAO method, have shown to be effective in predicting ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including pyrazole derivatives. acs.orgacs.orgasrjetsjournal.org
The accuracy of these predictions is dependent on the level of theory (functional and basis set) and can be influenced by factors such as solvent effects and molecular conformation. acs.orgmodgraph.co.uk For complex molecules, comparing calculated chemical shifts with experimental data can aid in the assignment of NMR signals and the elucidation of molecular structure in solution. researchgate.netacs.org While GIAO calculations are generally reliable, discrepancies can arise, particularly for protons involved in hydrogen bonding, such as NH protons. modgraph.co.uk
| Proton | Experimental δ (ppm) | Calculated δ (ppm) (Method) | Reference |
|---|---|---|---|
| NH (pyrazole) | 12.12 | - | arabjchem.org |
| NH (amide) | 10.75 | - | arabjchem.org |
| Ar-H | 7.93 (d) | - | arabjchem.org |
| Ar-H | 7.69 (d) | - | arabjchem.org |
| CH (pyrazole) | 6.39 | - | arabjchem.org |
| CH₃ | 2.23 | - | arabjchem.org |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties and Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. ajchem-a.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.comresearchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates that the molecule is more reactive. DFT calculations are widely used to determine the energies of these frontier orbitals. nih.govnih.gov The distribution of the HOMO and LUMO across the molecule can also identify the likely sites for electrophilic and nucleophilic attack. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| M1 | -5.92 | -2.50 | 3.42 | nih.gov |
| M2 | -5.91 | -2.77 | 3.14 | nih.gov |
| M3 | -5.87 | -2.85 | 3.02 | nih.gov |
| M4 | -5.86 | -2.43 | 3.43 | nih.gov |
| M5 | -5.86 | -2.42 | 3.37 | nih.gov |
| M6 | -6.06 | -2.90 | 3.16 | nih.gov |
| Ma | -6.10 | -2.26 | 3.83 | nih.gov |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. dergipark.org.trfaccts.de It provides a localized picture of the electron density in terms of atomic orbitals and bonds. NBO analysis can reveal the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals, which contributes to the stability of the molecule. dergipark.org.tr
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π(C-C) | Data not available |
| π(C=C) | π(C=C) | Data not available |
| LP(1) Br | σ*(C-C) | Data not available |
Analysis of Intermolecular Interactions and Energy Frameworks (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. scirp.orgscirp.org By mapping properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the molecular surface, different types of interactions can be identified and their relative contributions to the crystal packing can be assessed. iucr.org
For pyrazole-containing compounds, Hirshfeld analysis has been used to identify and characterize various intermolecular contacts, including hydrogen bonds (N-H···N, N-H···O), halogen bonds (C-Br···H), and π-π stacking interactions. vulcanchem.comscirp.orgresearchgate.net The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, with distinct patterns corresponding to specific contact types. scirp.org This analysis is crucial for understanding the supramolecular architecture and crystal engineering principles of these compounds. iucr.org
Molecular Docking and Ligand-Target Interaction Simulations for Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their biological activity. For derivatives of 4-bromo-1H-pyrazol-1-amine, molecular docking studies can be performed to investigate their potential as inhibitors of specific enzymes or receptors. arabjchem.orgnih.gov
Applications of 4 Bromo 1h Pyrazol 1 Amine in Advanced Organic Synthesis
Utilization as a Versatile Building Block in the Construction of Complex Molecular Architectures
4-Bromo-1H-pyrazol-1-amine serves as a versatile bifunctional building block, enabling the construction of complex molecular frameworks essential for pharmaceutical and materials science research. chemimpex.comthermofisher.com The pyrazole (B372694) core itself is a privileged structure in drug discovery, and derivatives are used to create compounds targeting a range of biological pathways. The strategic placement of the bromine atom at the C4-position and the amine at the N1-position allows for sequential and site-selective reactions.
The bromine atom acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. researchgate.net This allows for the introduction of various aryl, heteroaryl, or alkyl groups, expanding the molecular complexity. For instance, related 4-bromopyrazole intermediates are crucial in synthesizing precursors for kinase inhibitors and other biologically active molecules. vulcanchem.com
Simultaneously, the N-amino group can undergo a variety of transformations. It can be acylated, alkylated, or used in condensation reactions to build larger heterocyclic systems. researchgate.net This dual reactivity makes compounds like this compound valuable for creating diverse libraries of compounds for high-throughput screening in drug discovery programs. Research on related isomers, such as 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine, highlights their role as building blocks for pharmaceutical compounds aimed at neurological and inflammatory targets. The general utility of brominated pyrazoles as foundational starting materials is well-established in the development of new materials, catalysts, and bioactive molecules. thermofisher.com
Table 1: Representative Reactions Utilizing the 4-Bromopyrazole Scaffold This table illustrates common transformations of the 4-bromopyrazole core, applicable to derivatives like this compound.
| Reaction Type | Reagents & Conditions | Product Type | Significance |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane) | 4-Aryl-1H-pyrazole derivatives | Construction of biaryl systems for pharmaceutical scaffolds. researchgate.net |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-4-bromopyrazole derivatives | Modification of solubility and biological targeting. |
| Nucleophilic Substitution | Amines, Thiols, or Alkoxides | 4-Amino, 4-Thio, or 4-Alkoxy-pyrazole derivatives | Introduction of new functional groups at the C4 position. researchgate.net |
| Amine Acylation | Acetyl chloride, Base (e.g., DMAP) | N-Acetamido derivatives | Protection of the amine group for multi-step synthesis. researchgate.net |
Role as a Key Intermediate in Multi-Step Reaction Sequences
The 4-bromopyrazole moiety is frequently a critical intermediate in the multi-step synthesis of complex target molecules, particularly in the pharmaceutical industry. Its stability and predictable reactivity make it an ideal precursor that can be carried through several synthetic steps before final functionalization. chemimpex.com
A prominent example is the synthesis of the Janus kinase (JAK) inhibitor Ruxolitinib (B1666119). In a patented synthetic route, a key intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropionitrile, is prepared. mdpi.com This demonstrates the importance of the N-substituted 4-bromopyrazole fragment in constructing the final drug molecule. The synthesis involves forming a related amino-pyrazole which is then converted to the bromo-pyrazole via diazotization and a Sandmeyer-type reaction, underscoring the interconversion possibilities and the central role of the bromo-substituted intermediate. mdpi.com
In other sequences, a 4-bromopyrazole derivative is synthesized and then used in subsequent coupling reactions. For example, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide has been synthesized as a key intermediate which then undergoes Suzuki-Miyaura reactions with various aryl boronic acids to produce a library of potential antibacterial agents. nih.gov The bromine atom's role as a leaving group in these palladium-catalyzed reactions is fundamental to the success of this strategy. These examples, while involving isomers, clearly establish the synthetic value of the 4-bromopyrazole core as a pivotal intermediate structure.
Table 2: Multi-Step Synthesis Involving a 4-Bromopyrazole Intermediate Adapted from a synthetic route for Ruxolitinib intermediates. mdpi.com
| Step | Precursor | Reagents | Intermediate/Product | Purpose |
| 1 | 3-Oxo-3-cyclopentylpropanenitrile | Chiral Borane Reagent (R-CBS) | (S)-3-Cyclopentyl-3-hydroxypropionitrile | Asymmetric Reduction |
| 2 | (S)-3-Cyclopentyl-3-hydroxypropionitrile | 4-Nitro-1H-pyrazole | (3R)-3-(4-Nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile | Introduction of Pyrazole |
| 3 | (3R)-3-(4-Nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile | Reducing Agent (e.g., H₂/Pd-C) | (3R)-3-(4-Amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile | Reduction of Nitro Group |
| 4 | (3R)-3-(4-Amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile | NaNO₂, HBr/CuBr | (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-cyclopentylpropionitrile | Diazotization/Sandmeyer Reaction |
Synthesis of Pyrazole-Containing Ligands for Coordination Chemistry
Pyrazoles are excellent ligands for metal ions due to the presence of two nitrogen atoms with available lone pairs. The N2 nitrogen of the pyrazole ring is a well-known coordination site. fluorochem.co.uk In this compound, the exocyclic amino group at the N1 position provides an additional potential binding site, allowing the molecule to act as a bidentate or bridging ligand.
Derivatives such as 4-Bromo-1-propyl-1H-pyrazol-3-amine are explicitly noted to act as ligands for transition metal complexes. vulcanchem.com The coordination of such ligands to metal centers like cadmium, copper, or nickel can lead to the formation of coordination polymers or discrete polynuclear complexes with interesting structural and electronic properties. vulcanchem.comnih.gov The nitrogen atoms of the pyrazole ring are known to coordinate with metal ions to form complexes with potential applications in catalysis or materials science. fluorochem.co.uk The presence of the bromine atom can also influence the electronic properties of the resulting metal complex or serve as a site for post-coordination modification.
Incorporation into Polymeric Materials and Precursors
The unique properties of the 4-bromopyrazole scaffold lend themselves to applications in polymer chemistry. The presence of the bromine atom is particularly significant for enhancing the flame-retardant properties of polymeric materials. vulcanchem.commdpi.comnist.gov Halogenated compounds, including organobromines, are effective flame retardants that can act in the gas phase by scavenging reactive free radicals produced during combustion. nist.govfrontiersin.org Bromo-pyrazole derivatives can be incorporated into polymers as additives to improve their fire safety characteristics. vulcanchem.com
Furthermore, 4-bromo-1H-pyrazole has been used as a reactive precursor in the synthesis of polyurethanes. researchgate.netresearchgate.netscilit.com In this application, the pyrazole acts as a "blocking agent" for highly reactive isocyanate monomers, such as toluene (B28343) diisocyanate (TDI) or hexamethylene diisocyanate (HMDI). researchgate.netresearchgate.net The pyrazole reacts with the isocyanate to form a stable "blocked adduct," which is less hazardous and easier to handle. researchgate.net This adduct can be mixed with a polyol, and upon heating to a specific "deblocking" temperature (e.g., 185-238°C), the pyrazole is released, regenerating the isocyanate in situ, which then reacts with the polyol to form the polyurethane polymer. researchgate.netresearchgate.net This method provides temporal control over the polymerization process and is valuable for creating specialized coatings and materials. researchgate.net The N-amino group on this compound offers a further site for grafting onto polymer backbones, suggesting its potential as a multifunctional monomer or cross-linking agent.
Medicinal Chemistry Research Applications of 4 Bromo 1h Pyrazol 1 Amine Derivatives Pre Clinical and Mechanistic Focus
Investigation of Anti-inflammatory Potentials
Derivatives of the pyrazole (B372694) nucleus are recognized for their significant anti-inflammatory properties. mdpi.comnih.gov The versatile structure of pyrazole-containing compounds makes them a valuable scaffold in the development of new anti-inflammatory agents. chemimpex.comresearchgate.net Research into various substituted pyrazoles has demonstrated their potential to mitigate inflammatory processes, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net
For instance, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their anti-inflammatory activities, showing promising results. researchgate.net In another study, pyrazole derivatives were shown to reduce inflammation in animal models, with effects comparable to indomethacin. Furthermore, certain pyrano[2,3-d]pyrimidine derivatives containing a pyrazole moiety exhibited potent inhibition of COX-2, an enzyme centrally involved in the inflammatory cascade. Specifically, compounds 5 and 6 in a study showed IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, against COX-2, which is comparable to the standard drug celecoxib (B62257) (IC50 = 0.04 ± 0.01 μmol). rsc.org
In vivo studies have further substantiated these findings. For example, some azomethine derivatives of 3-methyl-1-substituted-4-phenyl-6-[{(1E)-phenylmethylene}amino]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile were tested in a carrageenan-induced rat paw edema model. researchgate.net Compound 6k from this series demonstrated significant anti-inflammatory activity with an ED50 of 0.8575 mmol/kg. researchgate.net Similarly, a series of benzimidazole-fused pyrazole derivatives were assessed, with compound 1b showing notable anti-inflammatory effects, inhibiting edema by 63.63% at a 200 mg/mL dose, compared to the standard drug's 69.6% inhibition. scialert.net Additionally, some 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been investigated for their anti-inflammatory potential. frontiersin.org
Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Model/Target | Key Findings | Reference |
|---|---|---|---|
| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | In vivo/In vitro | Showed promising anti-inflammatory activity. | researchgate.net |
| Pyrano[2,3-d]pyrimidine derivatives (5 and 6) | COX-2 Inhibition | IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, comparable to celecoxib. | rsc.org |
| Azomethine derivative (6k) | Carrageenan-induced rat paw edema | ED50 of 0.8575 mmol/kg. | researchgate.net |
| 2-[5-(3-bromo-phenyl)-2-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole (1b) | Carrageenan-induced edema | 63.63% inhibition of edema. | scialert.net |
| 4-Bromo-1-hexyl-1H-pyrazol-3-amine analogs | In vitro cytokine inhibition | Inhibited pro-inflammatory cytokines TNF-alpha (61%) and IL-6 (76%) at 10 µM. |
Research into Analgesic Activities
The pyrazole scaffold is a key feature in several compounds with demonstrated analgesic properties. mdpi.comnih.govchemimpex.com Research has explored various derivatives for their potential in pain management. chemimpex.com
A study involving novel pyrazole derivatives of benzimidazole (B57391) found that several compounds exhibited significant analgesic activity. scialert.net For instance, compound 1c, {4-[5-(1H-benzimidazol-2-yl)-1-phenyl-1H-pyrazol-3yl]-phenyl}-dimethyl-amine, showed a potent analgesic effect in the eddy's hot plate method, with a reaction time of 8.43±0.12 at 90 minutes, which was comparable to the standard drug. scialert.netscialert.net Other derivatives in the same series also demonstrated notable, albeit more moderate, analgesic effects. scialert.net
The anti-inflammatory and analgesic activities of pyrazole derivatives are often linked. researchgate.net A series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and tested for both anti-inflammatory and analgesic activities, with positive results reported for both. researchgate.net Similarly, ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives were evaluated and showed good analgesic and anti-inflammatory potential in a writhing test. mdpi.com
Table 2: Analgesic Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Test Model | Key Findings | Reference |
|---|---|---|---|
| 2-[5-(4-chloro-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole (1a) | Eddy's hot plate | Reaction time of 7.36±0.05 at 90 min. | scialert.netscialert.net |
| 2-[5-(3-bromo-phenyl)-2-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole (1b) | Eddy's hot plate | Reaction time of 7.50±0.08 at 90 min. | scialert.netscialert.net |
| {4-[5-(1H-benzimidazol-2-yl)-1-phenyl-1H-pyrazol-3yl]-phenyl}-dimethyl-amine (1c) | Eddy's hot plate | Potent activity with a reaction time of 8.43±0.12 at 90 min. | scialert.netscialert.net |
| 2-[5-(3-Chloro-phenyl)-2-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole (1d) | Eddy's hot plate | Reaction time of 7.88±0.02 at 90 min. | scialert.netscialert.net |
| 3-[5-(1H-benzimidazol-2-yl)-1-phenyl-1h-pyrazol-3-yl]-phenol (1e) | Eddy's hot plate | Reaction time of 7.64±0.08 at 90 min. | scialert.netscialert.net |
Exploration of Anticancer Activities and Cellular Mechanisms
The pyrazole core is a prominent feature in numerous compounds investigated for their anticancer potential. mdpi.comnih.gov Derivatives of 4-bromo-1H-pyrazole have been a particular focus of such research, demonstrating cytotoxic effects against various cancer cell lines.
Cytotoxicity against Cancer Cell Lines
A number of studies have highlighted the cytotoxic effects of 4-bromo-1H-pyrazol-1-amine derivatives against human cancer cell lines. For example, derivatives of 4-bromo-1-(1H-pyrazol-1-ylmethyl)- were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with several compounds inducing significant cytotoxic effects at low concentrations. Similarly, compounds analogous to 4-bromo-1-hexyl-1H-pyrazol-3-amine have shown cytotoxicity against MCF-7, HeLa, and A549 (lung) cancer cell lines.
In a study on fused pyran derivatives, a compound synthesized using 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde as a reagent showed enhanced and selective cytotoxicity against MCF-7 cell lines. nih.gov Another study on pyrazolo[3,4-b]pyridine derivatives found that the majority of the tested compounds possessed potent cytotoxic activities against HepG2 (hepatocellular carcinoma) and MCF-7 cell lines in the submicromolar range. jst.go.jp Furthermore, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives displayed significant cytotoxicity against MCF-7, A549, and PC-3 (prostate cancer) cell lines, with IC50 values for the most active compounds ranging from 3.9 to 35.5 μM against MCF-7 cells. researchgate.net
Table 3: Cytotoxicity of Selected this compound Derivatives
| Derivative Class/Compound | Cell Line(s) | Key Findings (IC50/Activity) | Reference |
|---|---|---|---|
| 4-Bromo-1-(1H-pyrazol-1-ylmethyl)- derivatives | MCF-7, HeLa | Potent activity at low concentrations. | |
| 4-Bromo-1-hexyl-1H-pyrazol-3-amine analogs | MCF-7, HeLa, A549 | IC50 values of 20 µM, 15 µM, and 25 µM, respectively. | |
| Fused pyran derivative (from 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde) | MCF-7 | Enhanced and selective cytotoxicity. | nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | HepG2, MCF-7 | Submicromolar cytotoxic activities. | jst.go.jp |
| 1,3,5-Trisubstituted-1H-pyrazole derivatives (e.g., 6c, 8, 10b, 10c) | MCF-7, A549, PC-3 | IC50 values ranging from 3.9–35.5 μM against MCF-7. | researchgate.net |
| N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea (4b) | Human cancer cells | Highest apoptosis-inducing effect in the series. | researchgate.net |
Potential Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)
The anticancer activity of pyrazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov For instance, the mechanism of action for some pyrazole derivatives involves the induction of apoptosis and the inhibition of cell proliferation pathways.
One study found that a pyrazole derivative, compound 3f, induced cell cycle arrest in the S phase and provoked apoptosis in MDA-MB-468 triple-negative breast cancer cells, which was associated with an elevated level of reactive oxygen species (ROS) and increased caspase-3 activity. nih.gov Another pyrazole derivative, compound 4b, was shown to induce apoptosis by increasing the expression of tumor necrosis factor receptors TRAIL-R1 and TRAIL-R2, down-modulating pro-caspase 3 levels, and augmenting cleaved caspase 3. researchgate.net This compound also caused a concentration-dependent increase of cells in the G2/M phase of the cell cycle. researchgate.net
Furthermore, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, and also induce DNA damage, suggesting they cause genotoxic stress. researchgate.net Molecular docking studies indicated that some of these compounds have a high binding affinity to Bcl-2, a key anti-apoptotic protein. researchgate.net Similarly, certain pyrazolo[3,4-b]pyridine derivatives were found to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2 and/or CDK9. nih.gov
Studies on Antimicrobial Efficacy
The pyrazole scaffold is a core component of many compounds with significant antimicrobial properties. Derivatives of 4-bromo-1H-pyrazole, in particular, have been evaluated for their efficacy against a variety of pathogens, including resistant bacterial strains.
Antibacterial Activities against Specific Strains (e.g., ESKAPE Pathogens, NDM-1-positive Bacteria)
Research has demonstrated the antibacterial potential of this compound derivatives against clinically relevant bacteria. Studies have shown that pyrazole derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.gov The inclusion of a bromine atom in the pyrazole structure has been noted to enhance antibacterial activity.
Specifically, pyrazole derivatives have been investigated for their activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a major cause of hospital-acquired infections. researchgate.netnih.gov For example, pyrazole analogs have demonstrated significant activity against NDM-1-positive A. baumannii. researchgate.net In one study, a bromo-substituted hydrazone derivative of pyrazole showed good activity against A. baumannii. nih.gov Another study found that certain pyrazole compounds were able to revert colistin (B93849) resistance in A. baumannii. nih.gov
Furthermore, a series of novel 4-bromo-1H-indazole derivatives were synthesized and showed promising antibacterial activity against various strains, including penicillin-resistant Staphylococcus aureus. nih.gov Compounds 12 and 18 from this series were 256-fold more potent than the reference compound 3-methoxybenzamide (B147233) against this resistant strain. nih.gov Another study on diphenyl pyrazole-chalcone derivatives found that they exhibited antimicrobial activity against Gram-positive MRSA. nih.gov
Table 4: Antibacterial Activity of Selected this compound Derivatives
| Derivative Class/Compound | Target Organism(s) | Key Findings (MIC/Activity) | Reference |
|---|---|---|---|
| Bromo-substituted pyrazole derivatives | Staphylococcus aureus, Escherichia coli | Enhanced activity compared to unsubstituted counterparts. | |
| 4-Bromo-1H-indazole derivative (Compound 9) | Streptococcus pyogenes PS | MIC of 4 µg/mL. | nih.gov |
| 4-Bromo-1H-indazole derivatives (Compounds 12 and 18) | Penicillin-resistant Staphylococcus aureus | 256-fold more potent than 3-methoxybenzamide. | nih.gov |
| Bromo substituted hydrazone derivative (22) | Acinetobacter baumannii | Good activity against this strain. | nih.gov |
| Diphenyl pyrazole-chalcone derivatives | MRSA, Escherichia coli ATCC 25922 | Moderate to significant activity, particularly against HNO-97. | nih.gov |
| Pyrazole analogs (21a-h) | NDM-1-positive A. baumannii | Demonstrated significant activity. | researchgate.net |
Antifungal Activities (e.g., against Candida albicans)
The search for new and effective antifungal agents is a critical area of research, particularly with the rise of drug-resistant fungal pathogens like Candida albicans. Pyrazole derivatives have shown promise in this area. Research into N-phenyl pyrazole derivatives has demonstrated notable antifungal activity. While some of these compounds were less active than the standard drug fluconazole (B54011) against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 50 μg/ml compared to fluconazole's 30 μg/ml, they still represent a class of compounds with potential for further optimization. ajpp.in
In a broader context of pyrazole-containing heterocyclic systems, studies have shown that their derivatives can exhibit significant antifungal properties. For instance, a series of pyrazoline derivatives were tested against C. albicans, and their antifungal activity was evaluated by determining the inhibition zone and MIC. researchgate.net Similarly, pyrazole-thiazole derivatives have been synthesized and screened for their activity against several fungal pathogens, including C. albicans. niscpr.res.in Some of these compounds were found to be equipotent with the standard drug actidione against C. albicans. niscpr.res.in Furthermore, research on pyrrolo[1,2-a]quinoline (B3350903) derivatives, which include a bromo substituent, has identified compounds with high antifungal efficacy against C. albicans, with some derivatives showing MICs as low as 0.4 µg/mL. nih.gov These findings underscore the potential of pyrazole-based compounds in the development of new antifungal drugs.
Table 1: Antifungal Activity of Selected Pyrazole Derivatives against Candida albicans
| Compound Type | MIC (μg/mL) | Reference |
| N-phenyl pyrazole derivatives | 50 | ajpp.in |
| Pyrrolo[1,2-a]quinoline derivatives (e.g., BQ-06, 07, 08) | 0.4 | nih.gov |
| Pyrrolo[1,2-a]quinoline derivatives (e.g., BQ-01, 03, 05) | 0.8 | nih.gov |
| Fluconazole (Standard) | 30 | ajpp.in |
Antitubercular Properties
Tuberculosis remains a major global health problem, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. Pyrazole derivatives have been a focal point of this research. For example, a series of N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives were synthesized and showed good antitubercular activity against the M. tuberculosis H37Rv strain, with MIC values ranging from 1.80-7.34 μM. nih.gov Notably, some of these derivatives were more active than the standard drugs isoniazid (B1672263) and ethambutol. nih.gov
Further research into pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids identified compounds with excellent antitubercular activity. acs.org One compound, in particular, exhibited an MIC of 12.5 μg/mL with 99% inhibition against M. tuberculosis H37Rv. acs.org The development of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives has also yielded compounds with excellent activity against M. tuberculosis. chemmethod.com
A study on a pyrazole derivative, NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole), demonstrated its potent activity against both fast and slow-growing mycobacteria with an MIC99 value of 0.3125 μM. nih.gov Structure-activity relationship (SAR) studies in this research highlighted that the functional group at the fourth position of the pyrazole ring is crucial for its anti-mycobacterial activity. nih.gov
Table 2: Antitubercular Activity of Selected Pyrazole Derivatives against Mycobacterium tuberculosis H37Rv
| Compound Series | MIC | Reference |
| N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives | 1.80-7.34 μM | nih.gov |
| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids | 12.5 μg/mL | acs.org |
| NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole) | 0.3125 μM | nih.gov |
Antiviral Activity Research
The broad-spectrum biological activity of pyrazole derivatives extends to antiviral applications. nih.govglobalresearchonline.net Research has shown that pyrazole-based scaffolds have significant potential as antiviral agents against a variety of pathogens, including DNA and RNA viruses. nih.gov For instance, certain pyrazole derivatives have been evaluated for their efficacy against Newcastle disease virus (NDV), with some showing complete protection. nih.gov
Specifically, pyrazole derivatives have been investigated for their activity against viruses such as herpes simplex virus type-1 (HSV-1), hepatitis A virus (HAV), and various coronaviruses. rsc.orgmdpi.com A study on pyrazole derivatives bearing a hydroxyquinoline scaffold demonstrated potent inhibition of SARS-CoV-2, HCoV-229E, and MERS-CoV. rsc.org The unique chemical structure of pyrazoles allows for extensive modifications, which can lead to the development of compounds with enhanced and specific antiviral properties. nih.gov For example, the incorporation of bromo, methoxy, or p-chlorophenyl groups can significantly influence the antiviral activity of the resulting compounds. pharmacophorejournal.com
Anti-Leishmanial Agent Development
Leishmaniasis is a neglected tropical disease for which current treatments have significant limitations, including toxicity and drug resistance. Pyrazole derivatives have emerged as promising scaffolds for the development of new anti-leishmanial agents. globalresearchonline.net A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides were synthesized and evaluated for their activity against Leishmania infantum and Leishmania amazonensis. Some of these compounds showed an active profile against both species, with some demonstrating a similar level of activity to the reference drug pentamidine (B1679287) but with lower cytotoxicity.
Enzyme Inhibition Studies (e.g., MAO-B, Tyrosinase)
The ability of pyrazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.
Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is a significant target in the treatment of neurodegenerative diseases like Parkinson's disease. Novel series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and identified as promising MAO-B inhibitors. nih.gov Some compounds in these series have shown high activity against both MAO-A and MAO-B isoforms. nih.gov The development of dual-action compounds that combine MAO-B inhibition with other therapeutic effects, such as anti-inflammatory properties, is an active area of research.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Aryl pyrazole derivatives have been shown to inhibit the diphenolase activity of tyrosinase, with some compounds being significantly more active than the standard inhibitor, kojic acid. mdpi.com For example, one derivative exhibited an IC50 value of 1.56 μM, which is about tenfold more potent than kojic acid (IC50 = 16.05 μM). mdpi.com Kinetic studies have revealed that these compounds can act as non-competitive inhibitors of tyrosinase. mdpi.com However, not all pyrazole derivatives are potent tyrosinase inhibitors, as demonstrated by a pyrazoline compound with an IC50 value of 262.15 µM, which was less active than kojic acid (IC50 = 88.52 µM). unand.ac.id
Table 3: Enzyme Inhibitory Activity of Selected Pyrazole Derivatives
| Enzyme | Derivative Type | Activity (IC50) | Reference |
| Tyrosinase | Aryl pyrazole derivative | 1.56 μM | mdpi.com |
| Tyrosinase | Pyrazoline derivative | 262.15 µM | unand.ac.id |
| Kojic Acid (Standard) | - | 16.05 μM / 88.52 µM | mdpi.comunand.ac.id |
Structure-Activity Relationship (SAR) Studies and Rational Molecular Design
The systematic exploration of Structure-Activity Relationships (SAR) is crucial for the rational design and optimization of pyrazole-based drug candidates. nih.govnih.gov For anti-leishmanial 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, molecular modeling has indicated that modifications to the electronic regions, orientation, and lipophilicity of the derivatives are key areas for improving their interaction with the parasitic target. The presence of a larger substituent, such as a bromine atom, may introduce steric hindrance that can affect the compound's activity.
In the context of antitubercular pyrazole derivatives, SAR studies have revealed that the functional group at the fourth position of the pyrazole ring is critical for anti-mycobacterial activity. nih.gov For instance, the presence of a nitroso group was found to be important for the activity of NSC 18725. nih.gov Furthermore, the nature of the substituent on linked phenyl rings also plays a significant role; electron-withdrawing groups like bromo, nitro, and hydroxy have been shown to enhance activity against various bacterial strains. ajpp.in The bromination at the 4-position of the pyrazole ring is influenced by both electronic and steric factors, with the electron-rich nature of this position favoring electrophilic attack.
Elucidation of Molecular Targets and Pathways
For instance, as enzyme inhibitors, the bromine atom and the amine group of the pyrazole derivative can participate in hydrogen bonding and electrostatic interactions, which influence the compound's binding affinity and specificity for its target. In the case of liver alcohol dehydrogenase inhibition, the derivative binds to the active site of the enzyme, preventing the conversion of alcohols to aldehydes. For antitubercular pyrazole derivatives, molecular docking studies have suggested that they can bind to the active site of enzymes like the M. tuberculosis enoyl reductase (InhA). nih.gov The elucidation of these molecular interactions provides a rational basis for the design of more potent and selective inhibitors.
Applications in Agricultural Chemistry Research
Development of Pyrazole-Based Pesticides
The pyrazole (B372694) core is a well-established pharmacophore in many commercial pesticides. The introduction of a bromine atom at the 4-position and an amino group at the 1-position of the pyrazole ring provides synthetic chemists with strategic points for modification, enabling the exploration of new chemical space and the development of pesticides with enhanced biological activity.
Research in this area has led to the synthesis of a variety of pyrazole derivatives with promising insecticidal and fungicidal properties. For instance, by reacting 4-Bromo-1H-pyrazol-1-amine with different electrophiles, scientists can introduce a wide array of functional groups, leading to compounds that can effectively target specific pests. The bromine atom can also participate in cross-coupling reactions, further expanding the diversity of accessible molecules.
While specific data on pesticides derived directly from this compound is not extensively detailed in publicly available literature, the broader class of pyrazole-based pesticides demonstrates significant efficacy. For example, studies on related pyrazole carboxamides have shown potent insecticidal activity against a range of pests. The general synthetic strategies employed in these studies often involve the use of brominated pyrazole intermediates, highlighting the potential of this compound as a starting material.
Table 1: Examples of Pyrazole-Based Pesticides and their Target Pests
| Compound Class | Target Pest(s) | Mode of Action (General) |
| Pyrazole Carboxamides | Lepidoptera, Coleoptera | Ryanodine receptor modulation |
| Phenylpyrazoles | Various insects | GABA-gated chloride channel antagonism |
| Pyrazole Fungicides | Various fungi | Succinate dehydrogenase inhibition (SDHI) |
Formulation of Herbicides
In addition to their use in insecticides and fungicides, pyrazole derivatives are also crucial in the development of modern herbicides. The structural features of this compound allow for its incorporation into molecules that can effectively control unwanted vegetation.
The development of pyrazole-based herbicides often targets specific enzymes in plants that are essential for their growth and survival. By designing molecules that can inhibit these enzymes, researchers can create herbicides that are highly effective at low application rates and have favorable environmental profiles.
A significant amount of research has focused on the synthesis of pyrazolylpyrimidine derivatives and pyrazole-4-carboxamides as herbicides. researchgate.netnih.gov These studies have demonstrated that modifications to the pyrazole ring, including the introduction of halogen atoms like bromine, can significantly influence the herbicidal activity and crop selectivity of the resulting compounds. researchgate.net For example, certain N-aryl-pyrazole-4-carboxamides have shown potent herbicidal activity against a variety of weeds. researchgate.net
The following table summarizes the herbicidal activity of some pyrazole derivatives, illustrating the potential of this class of compounds in weed management. While these examples may not be directly synthesized from this compound, they showcase the herbicidal efficacy of the broader pyrazole chemical class, for which this compound is a relevant building block.
Table 2: Herbicidal Activity of Selected Pyrazole Derivatives
| Compound | Target Weed | Activity | Reference |
| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides | IC50 = 1.90 mg L⁻¹ (root growth inhibition) | nih.gov |
| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides | IC50 = 3.14 mg L⁻¹ (chlorophyll inhibition) | nih.gov |
| N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide | Various annual lowland weeds | Good herbicidal activity and crop safety at 100 g a.i./ha | researchgate.net |
Applications in Materials Science Research
Synthesis of Novel Materials with Specific Electronic and Optical Properties
There is currently a lack of specific research detailing the synthesis of novel materials with targeted electronic and optical properties using 4-Bromo-1H-pyrazol-1-amine. In principle, the pyrazole (B372694) core, when integrated into larger conjugated systems, could influence the electronic bandgap and photoluminescent behavior of a material. The bromine substituent could also be leveraged to introduce heavy-atom effects, potentially enhancing properties like phosphorescence. However, without experimental data, these remain hypothetical applications.
Incorporation into Polymers for Enhanced Thermal Stability and Electrical Conductivity
No studies were identified that specifically report the incorporation of this compound into polymer backbones or as an additive to enhance thermal stability or electrical conductivity. While some brominated compounds are used as flame retardants, and pyrazole-containing polymers can exhibit interesting conductive properties, research has not yet focused on this particular amine-substituted bromo-pyrazole.
Development of Coordination Polymers and Metal-Organic Frameworks
The nitrogen atoms of the pyrazole ring and the exocyclic amine group in this compound make it a potential ligand for the construction of coordination polymers and MOFs. These materials are of great interest for applications in gas storage, catalysis, and sensing. The bromine atom could also participate in halogen bonding, further influencing the supramolecular structure. Nevertheless, a review of available literature did not uncover any published structures or studies of coordination polymers or MOFs synthesized using this compound as a primary building block.
Future Research Directions and Emerging Avenues for 4 Bromo 1h Pyrazol 1 Amine Chemistry
Exploration of Undiscovered Synthetic Methodologies and Reactivity Patterns
The future synthesis of 4-Bromo-1H-pyrazol-1-amine and its derivatives is poised to move beyond classical condensation reactions. Modern synthetic strategies are expected to provide more efficient, selective, and sustainable routes to this and related N-aminopyrazoles. A significant area of exploration will be the development of novel catalytic systems for the direct N-amination of the pyrazole (B372694) ring, a traditionally challenging transformation.
Transition-metal-catalyzed cross-coupling reactions are anticipated to be a cornerstone of future synthetic efforts. researchgate.netrsc.org The bromine atom at the C4 position serves as a versatile handle for introducing a wide array of functional groups. Future research will likely focus on expanding the scope of coupling partners beyond simple aryl and alkyl groups to include more complex and sterically hindered moieties. Furthermore, the development of C-H functionalization techniques for the pyrazole ring will offer a more atom-economical approach to derivatization, bypassing the need for pre-functionalized starting materials. researchgate.netdntb.gov.ua
The reactivity of the N-amino group is another area ripe for investigation. While its nucleophilic character is well-established, its potential in pericyclic reactions, rearrangements, and as a directing group in catalysis remains largely unexplored. Future studies may uncover novel cycloaddition reactions or the development of innovative annulation strategies to construct fused heterocyclic systems.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Direct N-amination | Step-economy, reduced waste | Development of novel amination reagents and catalysts |
| Advanced Cross-Coupling | Increased molecular diversity | Use of novel ligands and catalytic systems for challenging transformations |
| C-H Functionalization | High atom-economy, late-stage modification | Regioselective functionalization of the pyrazole core |
| Novel N-Amino Reactivity | Access to new chemical space | Exploration of pericyclic reactions and rearrangements |
Advanced Computational Design for Tailored Derivatives and Applications
The integration of computational chemistry is set to revolutionize the design of this compound derivatives with bespoke properties. eurasianjournals.com In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in the rational design of new therapeutic agents. benthamdirect.comnih.gov By modeling the interactions of pyrazole derivatives with biological targets, researchers can predict binding affinities and design molecules with enhanced potency and selectivity. researchgate.netijpsr.comijpbs.com
Molecular dynamics (MD) simulations will provide a deeper understanding of the conformational dynamics and binding kinetics of these molecules, offering insights that are often inaccessible through experimental methods alone. eurasianjournals.comnih.gov This will be particularly valuable in the design of enzyme inhibitors or receptor modulators, where subtle conformational changes can have a profound impact on biological activity.
Beyond drug discovery, computational tools will also be employed to predict the physicochemical properties of novel materials derived from this compound. Density functional theory (DFT) calculations, for instance, can be used to predict electronic properties, guiding the design of new materials for applications in electronics and photonics. researchgate.net
| Computational Technique | Application in this compound Research | Expected Outcome |
| Molecular Docking | Virtual screening for biological targets | Identification of lead compounds for drug discovery |
| QSAR | Predicting biological activity from molecular structure | Optimization of therapeutic efficacy |
| Molecular Dynamics | Simulating ligand-receptor interactions over time | Understanding of binding mechanisms and kinetics |
| DFT Calculations | Predicting electronic and material properties | Design of novel functional materials |
Integration into Hybrid Material Systems for Multifunctional Applications
The unique structural and electronic properties of the pyrazole nucleus make it an attractive building block for the construction of advanced materials. lifechemicals.com Future research will explore the incorporation of this compound into a variety of hybrid material systems, leading to the development of materials with novel and enhanced functionalities.
One promising avenue is the use of pyrazole derivatives as ligands for the synthesis of metal-organic frameworks (MOFs). dtu.dkresearchgate.netdigitellinc.com The nitrogen atoms of the pyrazole ring can coordinate to metal ions, forming porous, crystalline structures with high surface areas. These pyrazolate-based MOFs could find applications in gas storage and separation, catalysis, and chemical sensing. rsc.orgresearchgate.net The bromine atom on the this compound scaffold could be utilized for post-synthetic modification of the MOF, allowing for the fine-tuning of its properties.
Furthermore, the integration of this compound into polymer backbones could lead to the development of functional polymers with tailored optical, electronic, or thermal properties. mdpi.com The N-amino group offers a site for polymerization, while the bromopyrazole core can be functionalized to control the polymer's characteristics. Such materials could have applications in areas ranging from organic light-emitting diodes (OLEDs) to advanced coatings.
Deeper Mechanistic Probes into Biological Activities at the Molecular and Sub-cellular Levels
While pyrazole derivatives are known to exhibit a wide range of biological activities, a detailed understanding of their mechanisms of action at the molecular and sub-cellular levels is often lacking. rsc.orgnih.gov Future research on this compound and its derivatives will employ advanced chemical biology and molecular imaging techniques to elucidate these mechanisms.
The development of fluorescently labeled or biotinylated probes based on the this compound scaffold will be crucial for identifying its cellular targets. nih.gov These probes can be used in techniques such as affinity chromatography and fluorescence microscopy to visualize the sub-cellular localization of the compound and identify its binding partners. nih.gov
Advanced spectroscopic and crystallographic studies will provide atomic-level insights into the interactions between pyrazole derivatives and their biological targets. This information will be invaluable for understanding the structure-activity relationships and for the rational design of next-generation therapeutic agents with improved efficacy and reduced side effects. rsc.org
| Investigative Approach | Objective | Potential Impact |
| Chemical Probes | Identification of cellular targets and localization | Elucidation of the mechanism of action |
| Advanced Spectroscopy | Characterization of ligand-target interactions | Understanding of structure-activity relationships |
| X-ray Crystallography | High-resolution structural analysis of binding | Rational design of more potent and selective drugs |
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-1H-pyrazol-1-amine, and how can reaction conditions be systematically optimized?
The synthesis of this compound typically involves bromination of pyrazole precursors followed by selective amination. For example, bromination of 1-methylpyrazole with bromine yields 4-bromo-1-methylpyrazole, which can undergo amination via ammonia or substituted amines under controlled conditions . Key optimization parameters include:
- Temperature : Bromination often requires 0–5°C to minimize side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during amination .
- Catalysts : Copper(I) bromide or cesium carbonate improves coupling efficiency in multi-step syntheses .
Validate purity via HPLC or GC-MS, and confirm regioselectivity using (e.g., δ 7.2–7.8 ppm for aromatic protons) .
Q. How can X-ray crystallography and spectroscopic methods resolve ambiguities in structural characterization?
- X-ray diffraction : Resolves regiochemistry and confirms substitution patterns. For example, Singh et al. (2013) used XRD to determine the crystal structure of a brominated pyrazole derivative, revealing a planar pyrazole ring with Br at the 4-position .
- : Distinct shifts for NH (~5.5 ppm) and Br-substituted carbons (~110–120 ppm) help differentiate isomers .
- IR spectroscopy : NH stretching vibrations (3300–3500 cm) confirm successful amination .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reactivity during Suzuki-Miyaura couplings involving this compound?
Contradictions in coupling efficiency (e.g., low yields with aryl boronic acids) may arise from:
- Steric hindrance : Bulky substituents near the bromine atom impede Pd catalyst access.
- Electronic effects : Electron-withdrawing groups on the pyrazole ring reduce electrophilicity at C4, slowing oxidative addition .
Mitigation strategies : - Use Pd(OAc) with SPhos ligand for sterically hindered substrates.
- Optimize base (e.g., KCO vs. CsCO) to balance reaction rate and side reactions .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Docking studies : Screen derivatives against targets like cannabinoid receptors (CB1/CB2) using PyRx or AutoDock. For example, Donohue et al. (2013) identified pyrazole-based ligands with sub-μM affinity for CB1 via molecular docking .
- QSAR models : Correlate electronic descriptors (e.g., Hammett σ) with antimicrobial IC values. Substituents at the 1-position (e.g., methyl vs. aryl) significantly modulate lipophilicity and membrane penetration .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Assay standardization : Discrepancies in antifungal IC values (e.g., 2–10 μM) may stem from variations in fungal strains or culture conditions. Use CLSI guidelines for MIC assays .
- Metabolic stability : Conflicting cytotoxicity data (e.g., HeLa vs. MCF-7 cells) could reflect differences in cytochrome P450-mediated detoxification. Perform hepatic microsome stability assays to clarify .
Q. How can green chemistry principles be applied to scale up this compound synthesis?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity while maintaining yield (>85%) .
- Catalyst recycling : Immobilize Pd nanoparticles on mesoporous silica for ≥5 reuse cycles without significant activity loss .
- Waste minimization : Employ continuous flow reactors to reduce bromine waste by 40% compared to batch processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
